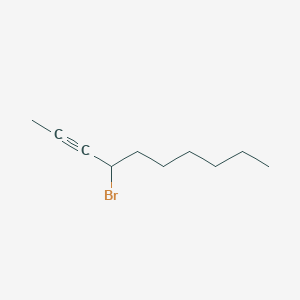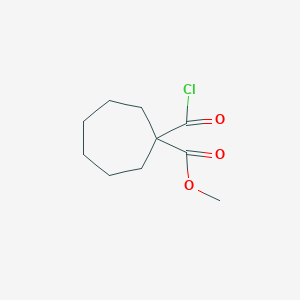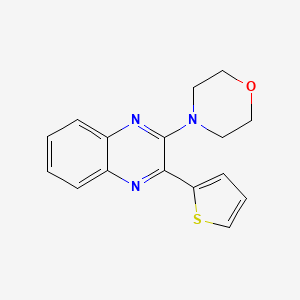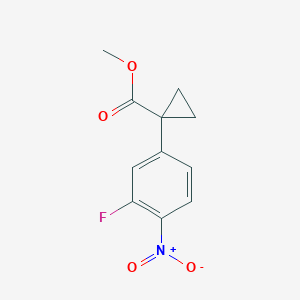
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H10FNO4 and a molecular weight of 239.20 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylate group, with a 3-fluoro-4-nitrophenyl substituent. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate typically involves the reaction of 2-(3-fluoro-4-nitrophenyl)acetic acid methyl ester with 1,2-dibromoethane in the presence of a base . The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Base: Sodium hydride (NaH)
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: SnCl2, NaOAc, THF
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: Conversion of the nitro group to an amino group
Substitution: Formation of substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(3-chloro-4-nitrophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-bromo-4-nitrophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-iodo-4-nitrophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group enhances the compound’s stability and can influence its biological activity, making it a valuable compound in research and development .
Eigenschaften
CAS-Nummer |
824937-42-0 |
|---|---|
Molekularformel |
C11H10FNO4 |
Molekulargewicht |
239.20 g/mol |
IUPAC-Name |
methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10FNO4/c1-17-10(14)11(4-5-11)7-2-3-9(13(15)16)8(12)6-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
QPXHPCCBQOLPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


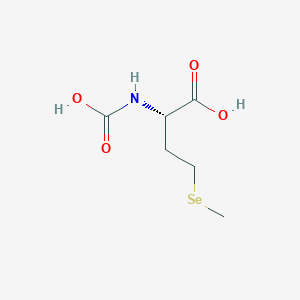
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
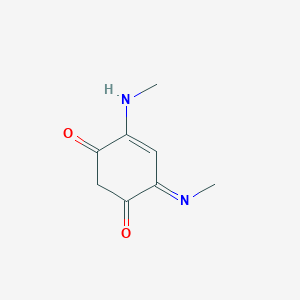
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
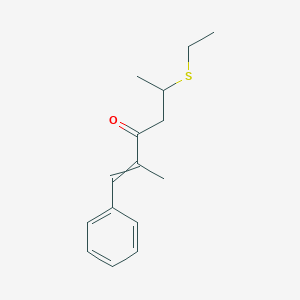

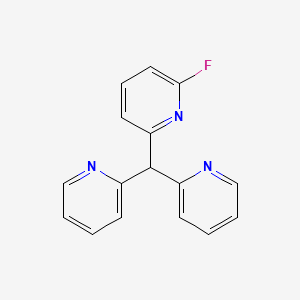
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
